Cas no 2732256-00-5 (rac-benzyl (1R,5R)-1-(fluoromethyl)-3-azabicyclo3.2.0heptane-3-carboxylate)

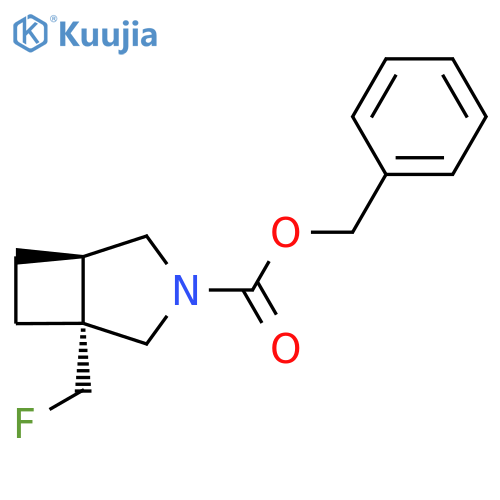

2732256-00-5 structure

商品名:rac-benzyl (1R,5R)-1-(fluoromethyl)-3-azabicyclo3.2.0heptane-3-carboxylate

rac-benzyl (1R,5R)-1-(fluoromethyl)-3-azabicyclo3.2.0heptane-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- rac-benzyl (1R,5R)-1-(fluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate

- 2732256-00-5

- EN300-28281572

- rac-benzyl (1R,5R)-1-(fluoromethyl)-3-azabicyclo3.2.0heptane-3-carboxylate

-

- インチ: 1S/C15H18FNO2/c16-10-15-7-6-13(15)8-17(11-15)14(18)19-9-12-4-2-1-3-5-12/h1-5,13H,6-11H2/t13-,15-/m0/s1

- InChIKey: ZVQVZHNLKFIGKP-ZFWWWQNUSA-N

- ほほえんだ: FC[C@@]12CN(C(=O)OCC3C=CC=CC=3)C[C@@H]1CC2

計算された属性

- せいみつぶんしりょう: 263.13215698g/mol

- どういたいしつりょう: 263.13215698g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 343

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

rac-benzyl (1R,5R)-1-(fluoromethyl)-3-azabicyclo3.2.0heptane-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28281572-1g |

rac-benzyl (1R,5R)-1-(fluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate |

2732256-00-5 | 1g |

$2662.0 | 2023-09-09 | ||

| Enamine | EN300-28281572-2.5g |

rac-benzyl (1R,5R)-1-(fluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate |

2732256-00-5 | 95.0% | 2.5g |

$5217.0 | 2025-03-19 | |

| Enamine | EN300-28281572-1.0g |

rac-benzyl (1R,5R)-1-(fluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate |

2732256-00-5 | 95.0% | 1.0g |

$2662.0 | 2025-03-19 | |

| Enamine | EN300-28281572-10g |

rac-benzyl (1R,5R)-1-(fluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate |

2732256-00-5 | 10g |

$11448.0 | 2023-09-09 | ||

| Enamine | EN300-28281572-10.0g |

rac-benzyl (1R,5R)-1-(fluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate |

2732256-00-5 | 95.0% | 10.0g |

$11448.0 | 2025-03-19 | |

| Enamine | EN300-28281572-5.0g |

rac-benzyl (1R,5R)-1-(fluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate |

2732256-00-5 | 95.0% | 5.0g |

$7721.0 | 2025-03-19 | |

| Enamine | EN300-28281572-0.05g |

rac-benzyl (1R,5R)-1-(fluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate |

2732256-00-5 | 95.0% | 0.05g |

$2236.0 | 2025-03-19 | |

| Enamine | EN300-28281572-0.25g |

rac-benzyl (1R,5R)-1-(fluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate |

2732256-00-5 | 95.0% | 0.25g |

$2450.0 | 2025-03-19 | |

| Enamine | EN300-28281572-0.5g |

rac-benzyl (1R,5R)-1-(fluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate |

2732256-00-5 | 95.0% | 0.5g |

$2555.0 | 2025-03-19 | |

| Enamine | EN300-28281572-0.1g |

rac-benzyl (1R,5R)-1-(fluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate |

2732256-00-5 | 95.0% | 0.1g |

$2343.0 | 2025-03-19 |

rac-benzyl (1R,5R)-1-(fluoromethyl)-3-azabicyclo3.2.0heptane-3-carboxylate 関連文献

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

2732256-00-5 (rac-benzyl (1R,5R)-1-(fluoromethyl)-3-azabicyclo3.2.0heptane-3-carboxylate) 関連製品

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 4964-69-6(5-Chloroquinaldine)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬